molecular formula C12H12ClN3O2 B8037283 methyl 3-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate

methyl 3-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate

Cat. No.: B8037283
M. Wt: 265.69 g/mol
InChI Key: UCDLIWVRMCZAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a chlorophenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-amino-1H-pyrazole-4-carboxylate and 4-chlorobenzyl chloride.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the amino group of the pyrazole attacks the carbon of the benzyl chloride, forming the desired product. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in methyl 3-nitro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate.

  • Reduction: The nitro group can be reduced to an amine, yielding the original compound.

  • Substitution: The chlorophenyl group can undergo further substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).

  • Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: It can be used as a probe in biological studies to understand the interaction of pyrazole derivatives with biological targets.

  • Medicine: Pyrazole derivatives are known for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

  • Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl 3-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The presence of the chlorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

  • Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: This compound has a thiophene ring instead of a pyrazole ring, which can influence its chemical properties and biological activity.

  • 3-((4-chlorophenyl)amino)-3-methylbutan-1-ol: This compound contains a hindered amine motif, which can be useful in organic synthesis and medicinal chemistry.

Uniqueness: Methyl 3-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate is unique due to its specific structural features, such as the pyrazole ring and the chlorophenyl group. These features can lead to distinct biological activities and applications compared to similar compounds.

Properties

IUPAC Name

methyl 3-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-18-12(17)10-7-16(15-11(10)14)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDLIWVRMCZAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1N)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.